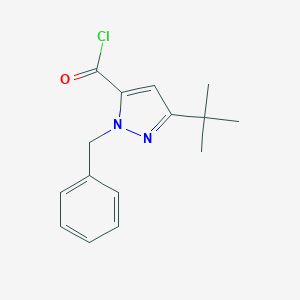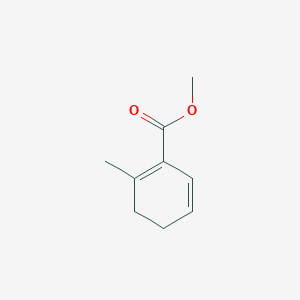
Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate (MMCDC) is a chemical compound that belongs to the class of cyclohexadienes. It is commonly used in scientific research due to its unique properties and potential applications. In
Wirkmechanismus
The mechanism of action of Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate is not fully understood. However, it is believed to act as a nucleophile and undergo various reactions with other molecules. It can also undergo oxidation and reduction reactions, leading to the formation of different products.
Biochemische Und Physiologische Effekte
Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate has been studied for its potential biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and antioxidant properties. Furthermore, it has been studied for its potential use as a neuroprotective agent and in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate in lab experiments is its high purity and yield. Furthermore, it has a unique chemical structure that makes it suitable for a wide range of applications. However, one of the limitations of using Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate is its potential toxicity. Therefore, it should be handled with care and proper safety precautions should be taken.
Zukünftige Richtungen
There are several future directions for the study of Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate. One direction is to further explore its potential therapeutic properties and its use in the pharmaceutical industry. Another direction is to study its potential use in the synthesis of new natural products. Furthermore, there is a need for further studies to fully understand its mechanism of action and potential toxicity.
Conclusion:
In conclusion, Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate is a chemical compound that has a wide range of potential applications in scientific research. It can be synthesized through several methods, and its unique chemical structure makes it suitable for a wide range of applications. Although its mechanism of action and potential toxicity are not fully understood, it has been studied for its potential therapeutic properties and its use in the pharmaceutical industry. Further studies are needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate can be achieved through several methods. One of the most common methods is the Diels-Alder reaction between 2-methylcyclohexa-1,3-diene and methyl acrylate. This reaction is catalyzed by Lewis acids such as aluminum chloride or boron trifluoride. The yield of this synthesis method is high, and the product is of high purity.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate has a wide range of potential applications in scientific research. It has been used in the synthesis of various natural products, such as alkaloids and terpenes. It can also be used as a precursor for the synthesis of other cyclohexadienes. Furthermore, Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate has been studied for its potential use in the pharmaceutical industry due to its unique chemical structure and potential therapeutic properties.
Eigenschaften
CAS-Nummer |
191278-70-3 |
|---|---|
Produktname |
Methyl 2-methylcyclohexa-1,5-diene-1-carboxylate |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
methyl 2-methylcyclohexa-1,5-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-7-5-3-4-6-8(7)9(10)11-2/h4,6H,3,5H2,1-2H3 |
InChI-Schlüssel |
XPEFTNCMWXJTNW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CCC1)C(=O)OC |
Kanonische SMILES |
CC1=C(C=CCC1)C(=O)OC |
Synonyme |
1,5-Cyclohexadiene-1-carboxylicacid,2-methyl-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



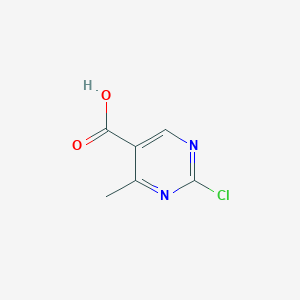
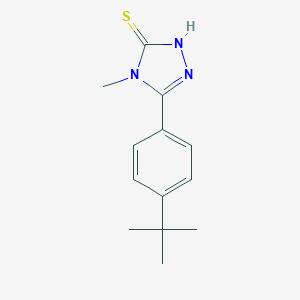
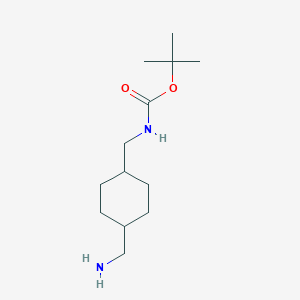
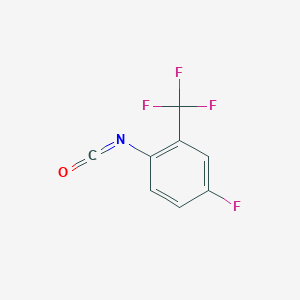
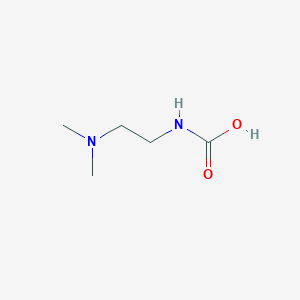
![(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B62475.png)
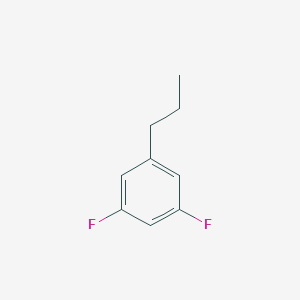
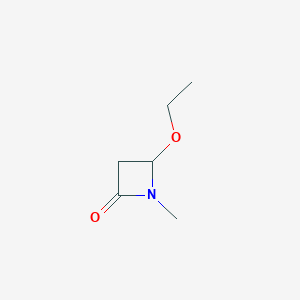
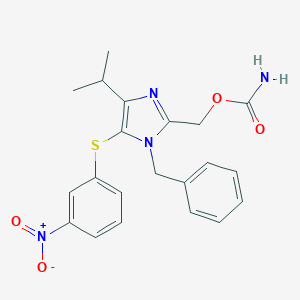
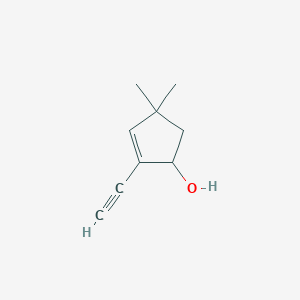
![7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B62488.png)

![Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate](/img/structure/B62500.png)
